

ilaprazole sodium stability under stress conditions

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Compound Focus: Ilaprazole sodium

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Ilaprazole Stability & Analytical Methods

Stability Profile of Ilaprazole Ilaprazole is known to be unstable during storage at room temperature, requiring refrigeration at 5°C to maintain integrity. A recent study developed an Ilaprazole/Xylitol (Ila/Xyl) cocrystal to overcome this, demonstrating significantly improved stability under stress conditions [1].

The table below compares the stability of pure Ilaprazole versus the Ila/Xyl cocrystal when stored at 25 ± 2 °C and $65 \pm 5\%$ relative humidity [1].

Material	Storage Condition	Duration	Purity Change	Specific Impurity B Change
Pure Ilaprazole	25 ± 2 °C / $65 \pm 5\%$ RH	3 months	99.8% → ~90% (projected)	0.032% → 2.28% (projected)
Ila/Xyl Cocrystal	25 ± 2 °C / $65 \pm 5\%$ RH	3 months	99.75% → 99.8%	Remained at ~0.03%

Key Findings: The Ila/Xyl cocrystal showed no significant degradation or impurity increase, making it suitable for room-temperature storage and handling, unlike pure Ilaprazole [1].

Validated Stability-Indicating Analytical Methods To accurately assess ilaprazole stability and detect degradation products, you require validated stability-indicating methods. These typically use High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

The table below summarizes two validated HPLC methods for analyzing ilaprazole and its related impurities [2] [3].

Parameter	Method 1: RP-HPLC (UV Detection) [2]	Method 2: Gradient HPLC (UV Detection) [3]
Objective	Determine Ilaprazole in bulk & dosage forms	Simultaneous determination of Ilaprazole & related impurities in tablets
Column	Shodex C18 (250 mm × 4.6 mm, 5 μm)	C8 column (250 mm × 4.6 mm, 5 μm)
Mobile Phase	Phosphate Buffer (pH 7.6) : Acetonitrile (50:50)	Gradient: (A) Methanol, (B) 0.02 mM KH ₂ PO ₄ & 0.025 mM NaOH
Flow Rate	1.0 mL/min	1.0 mL/min
Detection (UV)	306 nm	237 nm
Linearity	2-16 μg/mL (r=0.994)	0.5-3.5 μg/mL (r≥0.9990) for all analytes
LOD/LOQ	LOD: 0.01 μg/mL; LOQ: 0.1 μg/mL	LOD: 10 ng/mL; LOQ: 25 ng/mL (for impurities)

Experimental Protocols

1. Stability Study Protocol for Solid Materials This protocol assesses the physical and chemical stability of solid ilaprazole or its cocrystals under accelerated conditions [1].

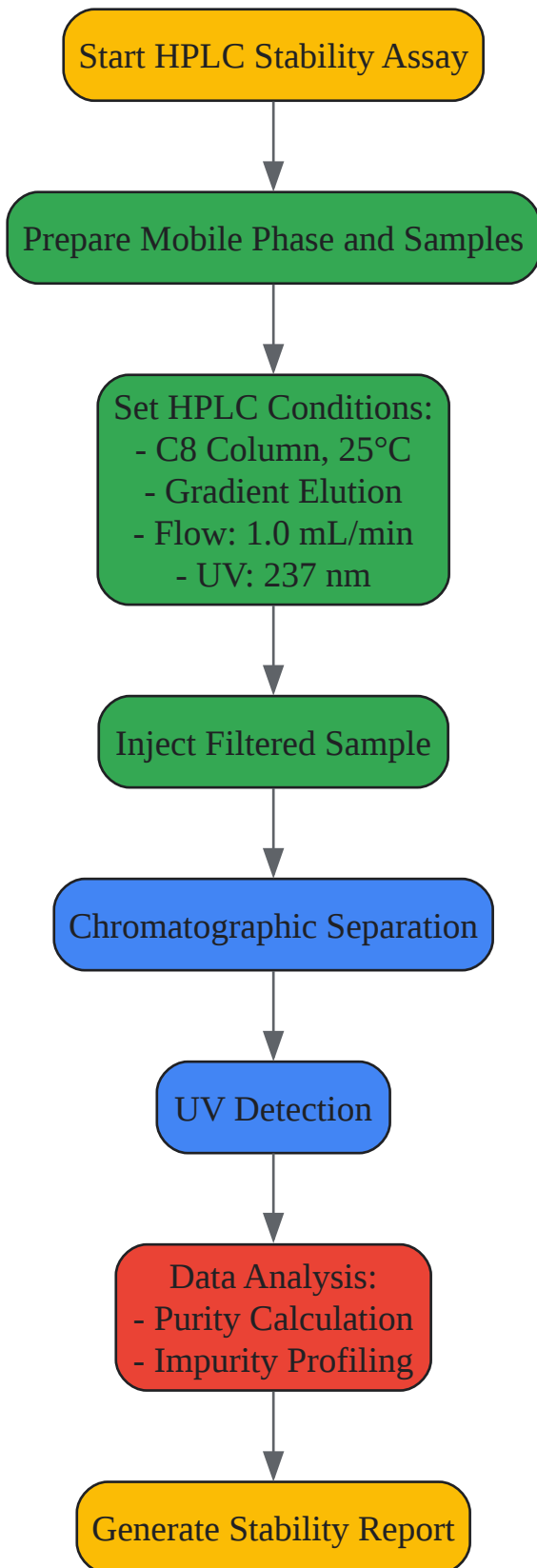
- **Sample Preparation:** Place the solid material (e.g., pure ilaprazole, cocrystal) in an open container to expose it to humidity.
- **Storage:** Use a stability chamber set to **25 ± 2 °C** and **65 ± 5% Relative Humidity (RH)**.

- **Duration:** Typically 3 months for intermediate-term data. Sample at intervals (e.g., 2 weeks, 1 month, 3 months).
- **Analysis:**
 - **Purity & Impurity Analysis:** Use a validated stability-indicating HPLC method (see methods above) to quantify the remaining ilaprazole and the formation of specific impurities.
 - **Physical Characterization:** Techniques like Differential Scanning Calorimetry (DSC) and solid-state NMR can confirm no changes in the crystal structure.

2. HPLC Method for Stability Indicating Assay This is a detailed protocol based on the Gradient HPLC method from the search results [3].

- **Equipment:** HPLC system with UV detector, C8 column (250 mm × 4.6 mm, 5 μm), and data acquisition software.
- **Mobile Phase Preparation:**
 - **Solvent A:** Methanol (HPLC grade).
 - **Solvent B:** Aqueous solution containing 0.02 mmol/L monopotassium phosphate and 0.025 mmol/L sodium hydroxide.
- **Chromatographic Conditions:**
 - **Elution:** Gradient mode (specific gradient profile should be optimized or referenced from the source material).
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 25°C.
 - **Detection Wavelength:** 237 nm.
 - **Injection Volume:** Typically 10-20 μL.
- **Sample Preparation:** Dissolve and dilute the ilaprazole test sample in an appropriate solvent (e.g., mobile phase) to a target concentration within the linear range (e.g., ~1-2 μg/mL). Filter through a 0.45 μm or 0.22 μm membrane.
- **System Suitability:** Before analysis, ensure the method performance meets criteria (e.g., peak asymmetry, theoretical plates, and repeatability) using a standard solution.

The workflow for this analytical process is as follows:



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Frequently Asked Questions (FAQs)

Q1: Why is protecting ilaprazole from high humidity crucial during stability studies? High humidity can accelerate the chemical degradation of ilaprazole. The formation of the Ila/Xyl cocrystal, which involves hydrogen bonding with the coformer, improves stability by reducing the molecule's reactivity towards moisture [1].

Q2: My HPLC analysis shows new peaks after stressing ilaprazole. How can I identify them? New peaks are likely degradation products. Your method is functioning correctly as "stability-indicating." To identify them, you can hyphenate your HPLC system with a Mass Spectrometer (LC-MS/MS). LC-MS/MS provides the molecular weight and structural information of the degradants by analyzing their mass fragmentation patterns [4] [5].

Q3: Are there any known compatibility issues with intravenous administration of ilaprazole sodium? Yes. A recent compatibility study indicates that **ilaprazole sodium is incompatible with the anticancer drug etoposide** during simulated Y-site administration. The mixture showed incompatibility within one hour. It is recommended to avoid simultaneous infusion through the same line without a thorough flush [6].

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